1-Cyclohexyl-3,3-dimethylbutan-2-one 1-Cyclohexyl-3,3-dimethylbutan-2-one
Brand Name: Vulcanchem
CAS No.: 23137-42-0
VCID: VC7792258
InChI: InChI=1S/C12H22O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3
SMILES: CC(C)(C)C(=O)CC1CCCCC1
Molecular Formula: C12H22O
Molecular Weight: 182.307

1-Cyclohexyl-3,3-dimethylbutan-2-one

CAS No.: 23137-42-0

Cat. No.: VC7792258

Molecular Formula: C12H22O

Molecular Weight: 182.307

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-3,3-dimethylbutan-2-one - 23137-42-0

Specification

CAS No. 23137-42-0
Molecular Formula C12H22O
Molecular Weight 182.307
IUPAC Name 1-cyclohexyl-3,3-dimethylbutan-2-one
Standard InChI InChI=1S/C12H22O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3
Standard InChI Key YKMNILHGXBTYGB-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)CC1CCCCC1

Introduction

1-Cyclohexyl-3,3-dimethylbutan-2-one is an organic compound classified as a ketone. Its molecular formula is C12H22OC_{12}H_{22}O, and it features a cyclohexyl group attached to a butanone backbone with two methyl groups at the 3-position. This compound is of interest in various fields, including organic synthesis and industrial applications, due to its structural properties and reactivity.

Key Identifiers

  • IUPAC Name: 1-Cyclohexyl-3,3-dimethylbutan-2-one

  • Molecular Formula: C12H22OC_{12}H_{22}O

  • Molecular Weight: 182.31 g/mol

  • InChI Key: YKMNILHGXBTYGB-UHFFFAOYSA-N

  • CAS Number: 23137-42-0

Structural Features

The compound consists of:

  • A cyclohexane ring (C6H11C_6H_{11}) as a bulky substituent.

  • A butanone core (C4H8OC_4H_8O) with two methyl groups at the third carbon.

This structure imparts steric hindrance and influences the compound's physical and chemical behavior.

Applications and Uses

Although specific applications for this compound are not widely documented, ketones like 1-Cyclohexyl-3,3-dimethylbutan-2-one are typically used in:

  • Organic Synthesis: As intermediates in the preparation of more complex molecules.

  • Pharmaceutical Research: Potential precursors for drug development due to their modifiable functional groups.

  • Fragrance Industry: Ketones are often used in perfumes or flavoring agents due to their distinct odors.

General Synthesis

The synthesis of 1-Cyclohexyl-3,3-dimethylbutan-2-one likely involves:

  • Alkylation of cyclohexane derivatives.

  • Introduction of the ketone group through oxidation or acylation reactions.

Reactivity

Ketones are versatile intermediates in organic chemistry:

  • They undergo nucleophilic addition reactions with reagents like Grignard reagents or hydrides.

  • The bulky cyclohexyl group may influence reactivity by steric effects, limiting access to the carbonyl group.

Storage

  • Store at room temperature in a well-sealed container.

Precautions

As with most organic ketones:

  • Avoid inhalation or direct skin contact.

  • Use appropriate personal protective equipment (PPE) during handling.

Research Implications

The compound’s unique structure makes it suitable for research into sterically hindered ketones, which may exhibit distinct reactivity patterns compared to smaller ketones. Additionally, its potential as a building block for synthesizing pharmaceuticals or materials warrants further investigation.

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